

Physicochemical Properties and Applications of Biotin-PEG36-acid: A Technical Guide

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Compound of Interest

Compound Name: Biotin-PEG36-acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG36-acid is a high-purity, heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain polyethylene glycol (PEG) spacer (n=36), and a terminal carboxylic acid group. This unique structure imparts desirable properties such as enhanced aqueous solubility, reduced steric hindrance, and the ability to be conjugated to various biomolecules. This guide provides an in-depth overview of the physicochemical properties of **Biotin-PEG36-acid**, detailed experimental protocols for its use, and illustrates its application in key research areas.

Physicochemical Properties

The physicochemical properties of **Biotin-PEG36-acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Formula	C85H165N3O40S	[1][2]
Molecular Weight	1901.3 g/mol	[1][2]
CAS Number	948595-11-7	
Appearance	White to off-white solid or viscous oil	
Purity	≥95% (typically >98%)	
Solubility	Soluble in water, DMSO, and DMF	
Storage Conditions	Store at -20°C, protected from moisture and light	

Experimental Protocols

General Protocol for Protein Biotinylation using Biotin-PEG36-acid via EDC/NHS Chemistry

This protocol describes the covalent conjugation of the carboxylic acid group of **Biotin-PEG36-acid** to primary amines (e.g., lysine residues) on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- **Biotin-PEG36-acid**
- Protein to be biotinylated
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis cassette for purification

Procedure:

- **Protein Preparation:** Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the Coupling Buffer using a desalting column or dialysis.
- **Biotin-PEG36-acid Stock Solution:** Immediately before use, prepare a 10 mg/mL stock solution of **Biotin-PEG36-acid** in anhydrous DMF or DMSO.
- **Activation of Biotin-PEG36-acid:**
 - In a separate tube, dissolve **Biotin-PEG36-acid** in Activation Buffer.
 - Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the **Biotin-PEG36-acid** solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
- **Conjugation to Protein:**
 - Add the activated **Biotin-PEG36-acid** solution to the protein solution. A 10-20 fold molar excess of the biotin linker to the protein is a common starting point, but the optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- **Quenching the Reaction:** Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.

- Purification of the Biotinylated Protein: Remove excess, unreacted **Biotin-PEG36-acid** and byproducts by dialysis against PBS or by using a desalting column.
- Characterization and Storage:
 - Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).
 - The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
 - Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be employed to assess the purity of **Biotin-PEG36-acid** and to monitor its conjugation to biomolecules.

Typical HPLC System:

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective. For example, 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at 214 nm and 280 nm (if conjugating to a protein).
- Injection Volume: 10-20 µL

Sample Preparation:

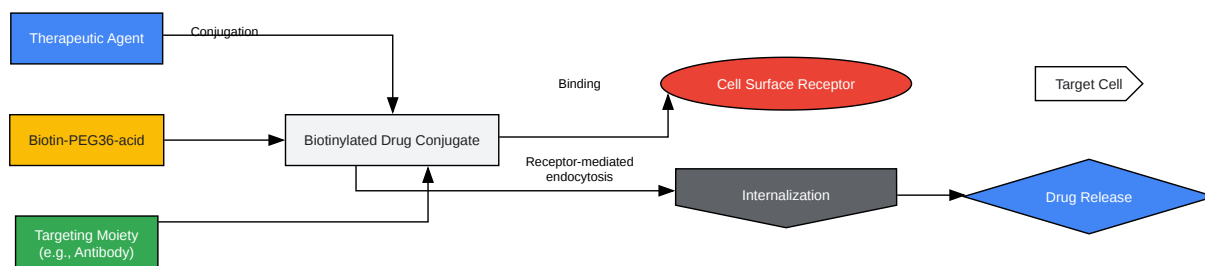
- Dissolve a small amount of **Biotin-PEG36-acid** or the biotinylated protein conjugate in the initial mobile phase composition.
- Filter the sample through a 0.22 µm syringe filter before injection.

Applications and Workflows

Biotin-PEG36-acid is a versatile tool in various advanced biomedical applications due to its unique properties. The biotin handle allows for strong and specific binding to streptavidin-based reagents, while the long, hydrophilic PEG spacer enhances solubility and reduces steric hindrance.

Targeted Drug Delivery

Biotin-PEG36-acid can be used to conjugate therapeutic agents to targeting moieties, such as antibodies or small molecules, that recognize specific cell surface receptors. The biotin tag can then be used for purification or detection of the conjugate.



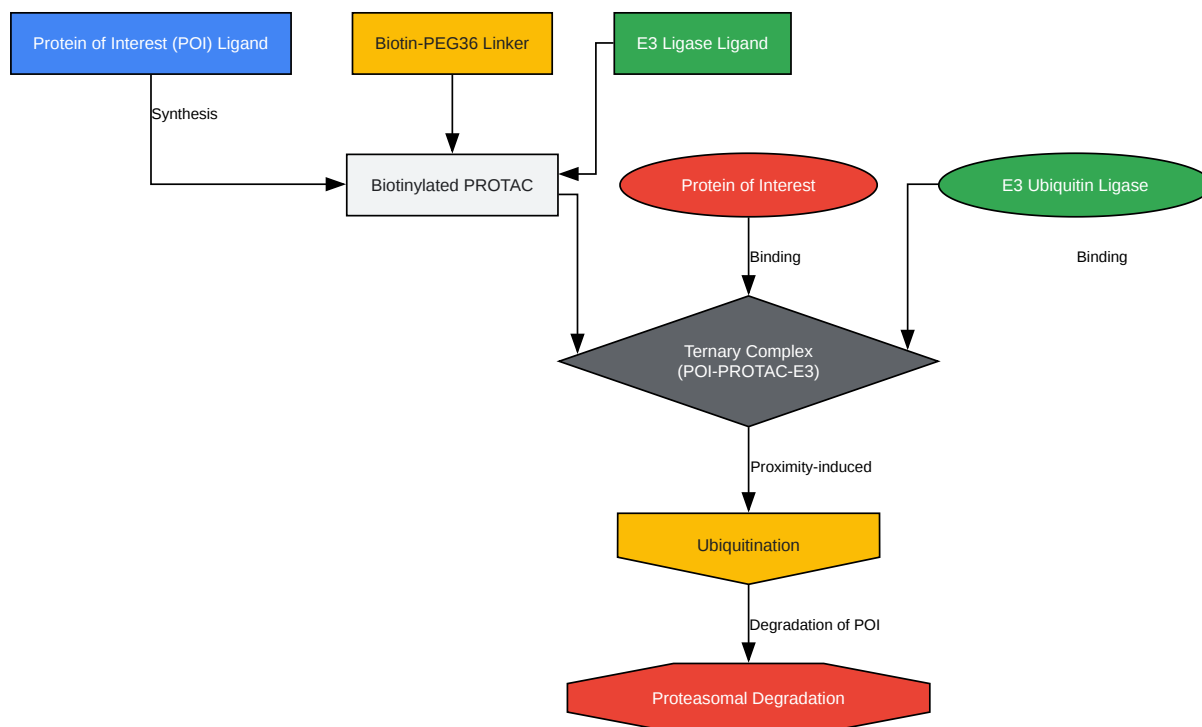
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Targeted Drug Delivery Workflow

PROTAC (Proteolysis Targeting Chimera) Development

In the field of targeted protein degradation, Biotin-PEG linkers are instrumental in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the target protein by the proteasome. The biotin moiety can be used as a handle for purification and in vitro assays.



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PROTAC Development and Mechanism of Action

Conclusion

Biotin-PEG36-acid is a valuable and versatile reagent for researchers in the life sciences. Its well-defined physicochemical properties, coupled with straightforward and robust conjugation chemistries, make it an ideal choice for a wide range of applications, from targeted drug delivery and immunoassays to the development of novel therapeutic modalities like PROTACs.

The protocols and workflows presented in this guide provide a solid foundation for the successful implementation of **Biotin-PEG36-acid** in your research endeavors.

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